

An In-depth Technical Guide to C₇H₉N₃O: 4-Aminobenzohydrazide

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Compound of Interest

Compound Name: 2-Acetamido-5-aminopyridine

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Introduction

The chemical formula C₇H₉N₃O encompasses several isomers, with 4-aminobenzohydrazide being a prominent and extensively studied compound. This technical guide provides a comprehensive overview of 4-aminobenzohydrazide, including its chemical identity, physicochemical properties, synthesis protocols, and biological activities. 4-Aminobenzohydrazide is recognized primarily as a potent inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and oxidative stress.^{[1][2]} This inhibitory action positions it as a valuable tool in research and a potential therapeutic agent in various disease models, including stroke.^{[1][3]}

IUPAC Name and Synonyms

- IUPAC Name: 4-aminobenzohydrazide^[4]
- Synonyms: A comprehensive list of synonyms is provided in the table below.^{[4][5][6]}

Synonym	Reference
p-Aminobenzohydrazide	[1] [5]
4-Aminobenzoic acid hydrazide	[1] [4]
(4-Aminobenzoyl)hydrazide	[5]
Amben hydrazide	[5] [6]
4-Aminobenzhydrazide	[5] [6]
4-Aminobenzoylhydrazine	[5] [6]
Aminostimil	[4] [6]
para-Aminobenzhydrazide	[4]
Myeloperoxidase Inhibitor-I	[4]
NSC 640	[6]

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of 4-aminobenzohydrazide is presented below.

Property	Value	Reference
Molecular Formula	C7H9N3O	[1][5]
Molar Mass	151.17 g/mol	[1][5]
Appearance	Light yellow to brown solid; White to off-white crystalline powder	[1][7]
Melting Point	225-227 °C	[5]
Density	1.21 g/cm ³ (estimate)	[5]
Solubility	Soluble in DMSO (≥ 25 mg/mL), dilute acids. Limited solubility in water.	[1][5][7]
IC50 (MPO Inhibition)	0.3 μ M	[1]
IC50 (ROS Inhibition)	43.6 μ M	[1]
IC50 (HOCl-induced APF oxidation inhibition)	30.6 μ M	[1]

Experimental Protocols

Synthesis of 4-Aminobenzohydrazide

A common synthetic route to 4-aminobenzohydrazide involves the esterification of 4-aminobenzoic acid followed by hydrazinolysis.

Step 1: Esterification of 4-Aminobenzoic Acid to Ethyl 4-Aminobenzoate[8]

- Suspend 4-aminobenzoic acid (0.1 mol) in ethanol (100 mL).
- Carefully add concentrated sulfuric acid (10 mL) to the suspension.
- Reflux the mixture for 12 hours.
- Concentrate the resulting mixture under vacuum.

- Pour the concentrated solution into 200 mL of water.
- Neutralize the solution to pH 8 with a potassium carbonate solution.
- The resulting solid is collected, washed with water, and dried under a vacuum to yield ethyl 4-aminobenzoate.[8]

Step 2: Hydrazinolysis of Ethyl 4-Aminobenzoate[9]

- Dissolve ethyl 4-aminobenzoate in ethanol.
- Add hydrazine hydrate to the solution.
- Stir the mixture at room temperature for 12 hours.
- Evaporate the solvent.
- The resulting white precipitate is washed with diethyl ether and can be recrystallized from a mixture of ethanol and water to yield 4-aminobenzohydrazide.[9]

In Vitro Myeloperoxidase (MPO) Inhibition Assay

The inhibitory effect of 4-aminobenzohydrazide on MPO can be assessed using a fluorescence-based assay.

- Stimulate human neutrophils with phorbol 12-myristate 13-acetate (PMA).
- Treat the stimulated neutrophils with varying concentrations of 4-aminobenzohydrazide.
- Use a fluorescent probe, such as aminophenyl fluorescein (APF), to detect the production of hypochlorous acid (HOCl), a product of MPO activity.
- Measure the fluorescence intensity to determine the level of MPO inhibition. The IC₅₀ value is calculated as the concentration of 4-aminobenzohydrazide that causes a 50% reduction in the fluorescence signal.[1]

In Vivo Administration for Stroke Models

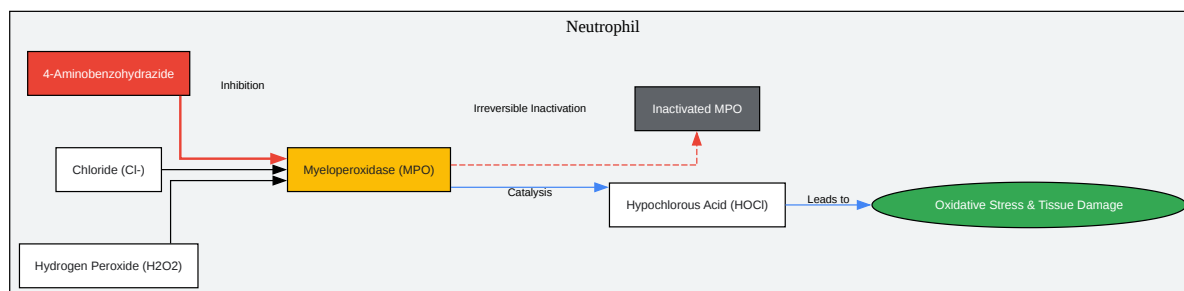
For in vivo studies, such as in mouse models of cerebral ischemia, 4-aminobenzohydrazide can be formulated for administration.[3]

- Vehicle Preparation: A common vehicle for in vivo administration involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
- Formulation:
 - Dissolve the required amount of 4-aminobenzohydrazide in DMSO to create a stock solution.
 - Add PEG300 to the DMSO stock solution and mix thoroughly.
 - Add Tween-80 and mix until the solution is clear.
 - Finally, add saline to reach the desired final concentration.[1]
- Administration: The formulation can be administered, for example, at a dose of 40 mg/kg twice per day in a mouse model of transient middle cerebral artery occlusion.[3]

Signaling Pathway and Mechanism of Action

4-Aminobenzohydrazide exerts its biological effects primarily through the irreversible inhibition of myeloperoxidase (MPO). MPO is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils. During inflammation, neutrophils are recruited to the site of injury or infection where they release MPO. MPO, in the presence of hydrogen peroxide (H_2O_2) and chloride ions (Cl^-), catalyzes the formation of hypochlorous acid (HOCl), a potent oxidizing and microbicidal agent. However, excessive HOCl production can lead to tissue damage and contribute to the pathology of various inflammatory diseases.

4-Aminobenzohydrazide acts as a reducing substrate for MPO, becoming oxidized in the catalytic cycle. This process leads to the irreversible inactivation of the enzyme, thereby reducing the production of damaging HOCl.



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